molecular formula C10H14O2 B145227 2-Isopropyl-6-methylbenzene-1,4-diol CAS No. 133447-23-1

2-Isopropyl-6-methylbenzene-1,4-diol

Cat. No.: B145227
CAS No.: 133447-23-1
M. Wt: 166.22 g/mol
InChI Key: GEWUWTLFHIPTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-6-methylbenzene-1,4-diol, also known as 2-methyl-6-(1-methylethyl)-1,4-benzenediol, is an organic compound with the molecular formula C10H14O2. This compound is a derivative of hydroquinone, where the hydrogen atoms on the benzene ring are substituted with methyl and isopropyl groups. It is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of hydroquinone with isopropyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the substitution reactions. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to remove any impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methylbenzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the benzene ring and the reaction conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of hydroquinone derivatives.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms on the benzene ring with other functional groups. Common reagents for these reactions include halogens, alkyl halides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives. Substitution reactions result in the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Isopropyl-6-methylbenzene-1,4-diol has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in understanding oxidative stress and its effects on cells.

    Medicine: Research has explored its potential therapeutic applications, including its use in developing drugs with antioxidant and anti-inflammatory properties.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methylbenzene-1,4-diol involves its ability to donate electrons and neutralize free radicals. This antioxidant activity helps protect cells from oxidative damage. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and reducing the harmful effects of reactive oxygen species.

Comparison with Similar Compounds

2-Isopropyl-6-methylbenzene-1,4-diol can be compared with other similar compounds, such as:

    Hydroquinone: A parent compound with similar antioxidant properties but lacks the methyl and isopropyl substitutions.

    Methylhydroquinone: A derivative with a single methyl group substitution, offering different reactivity and applications.

    Toluquinol: Another derivative with a methyl group substitution, used in various industrial applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

133447-23-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-6-propan-2-ylbenzene-1,4-diol

InChI

InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3

InChI Key

GEWUWTLFHIPTLP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C(C)C)O

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)C)O

Origin of Product

United States

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